Hymenidin Exhibits Intermediate Kv1.4 Inhibitory Potency Between Oroidin and Clathrodin
In a standardized patch-clamp electrophysiology assay against the human Kv1.4 channel, hymenidin demonstrates an IC50 of 5.3 μM, positioning it as an intermediate-potency inhibitor between the more potent oroidin (IC50 = 2.1 μM) and the substantially weaker clathrodin (IC50 = 30 μM) . This represents a 5.7-fold lower potency compared to oroidin and a 5.7-fold higher potency compared to clathrodin, establishing a clear rank-order that informs target engagement expectations in Kv1.4-expressing systems.
| Evidence Dimension | Inhibition of Kv1.4 voltage-gated potassium channel (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.3 μM |
| Comparator Or Baseline | Oroidin (IC50 = 2.1 μM); Clathrodin (IC50 = 30 μM) |
| Quantified Difference | 5.7-fold less potent than oroidin; 5.7-fold more potent than clathrodin |
| Conditions | Automated patch-clamp electrophysiology; human Kv1.4 channels expressed in CHO cells |
Why This Matters
Researchers requiring Kv1.4 inhibition with a potency window distinct from oroidin's higher potency or clathrodin's weak activity should select hymenidin to achieve a specific intermediate level of channel blockade.
